molecular formula C23H22N4O3 B2904674 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide CAS No. 941938-40-5

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2904674
CAS No.: 941938-40-5
M. Wt: 402.454
InChI Key: SHGNDODPKVQSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a central pyrazolo-pyrazinone scaffold substituted with a 4-ethoxyphenyl group at position 2 and an acetamide-linked 3-methylphenyl group at position 3. Key properties include:

  • Molecular formula: C23H26N4O3
  • Molecular weight: 406.5 g/mol (calculated from ).
  • Key structural features:
    • A pyrazolo[1,5-a]pyrazin-4-one core.
    • 4-Ethoxyphenyl substituent (electron-donating ethoxy group).
    • Acetamide bridge with a 3-methylphenyl moiety.

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-30-19-9-7-17(8-10-19)20-14-21-23(29)26(11-12-27(21)25-20)15-22(28)24-18-6-4-5-16(2)13-18/h4-14H,3,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGNDODPKVQSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine ring system.

    Substitution Reactions:

    Acetamide Formation: The final step involves the acylation of the pyrazolo[1,5-a]pyrazine derivative with 3-methylphenylacetic acid or its derivatives, using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and methylphenyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[1,5-a]pyrazine core, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Catalysts like aluminum chloride (AlCl₃) for electrophilic aromatic substitution, or bases like sodium hydride (NaH) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, pyrazolo[1,5-a]pyrazine derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound could be investigated for similar activities, contributing to the development of new pharmaceuticals.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored in areas such as cancer treatment, due to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.

Industry

Industrially, the compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core can bind to active sites of enzymes, inhibiting their activity. The ethoxyphenyl and methylphenyl groups may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Aromatic Substituents

Compound 1 : N-Benzyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ()
  • Structural difference : The 3-methylphenyl group is replaced with a benzyl group.
  • Impact :
    • Increased lipophilicity (XlogP = 2.7) due to the benzyl moiety .
    • Enhanced steric bulk may influence binding pocket interactions in biological targets.
Compound 2 : 2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide ()
  • Structural difference :
    • 4-Ethoxyphenyl replaced with 1,3-benzodioxol-5-yl (electron-rich bicyclic group).
    • Acetamide linked to a 4-chloro-3-(trifluoromethyl)phenyl group.
  • Benzodioxole may enhance π-π stacking interactions.

Core Heterocycle Variations

Compound 3 : 2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide ()
  • Structural difference : Pyrazolo[1,5-a]pyrazine core replaced with pyrazolo[1,5-d][1,2,4]triazine.
  • Altered electron distribution may affect redox properties or enzyme inhibition .

Substitution Patterns and Pharmacokinetic Implications

Compound 4 : 2-[2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide ()
  • Structural difference :
    • 4-Ethoxyphenyl replaced with 4-chlorophenyl.
    • Acetamide linked to a 2-chloro-5-(trifluoromethyl)phenyl group.
  • Impact :
    • Chlorine and trifluoromethyl groups enhance metabolic stability and membrane permeability.
    • Higher molecular weight (481.3 g/mol) may reduce oral bioavailability .

Comparative Physicochemical Properties

Property Target Compound Compound 1 Compound 2 Compound 4
Molecular weight (g/mol) 406.5 429.5 481.3 481.3
XlogP ~2.5 (estimated) 2.7 ~3.2 ~3.5
Key substituents 3-MePh, 4-EtOPh Bn, 4-EtOPh CF3, Cl Cl, CF3
Potential bioavailability Moderate Moderate Low Low

Biological Activity

The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide is a complex organic molecule notable for its unique structural features that include a pyrazolo[1,5-a]pyrazine core and functional groups that suggest potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C23H22N4O3
  • Molecular Weight : 402.454 g/mol
  • IUPAC Name : 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Preparation of the Pyrazolo[1,5-a]pyrazine Core : This involves the reaction of hydrazine derivatives with appropriate electrophiles.
  • Introduction of Functional Groups : The ethoxyphenyl and acetamide groups are introduced through nucleophilic substitution reactions.
  • Reaction Conditions : Common reagents include ethyl chloroformate and various substituted anilines, often conducted in solvents like dimethylformamide or dichloromethane under controlled temperatures.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Anticancer Activity : Pyrazolo[1,5-a]pyrimidine derivatives have shown significant anticancer potential through selective inhibition of cancer cell proliferation and induction of apoptosis .
  • Enzymatic Inhibition : These compounds often act as inhibitors for specific enzymes, modulating biochemical pathways crucial for cellular function .
  • Psychopharmacological Effects : Some derivatives have been studied for their effects on the central nervous system, indicating potential applications in treating neurological disorders .

The precise biological mechanisms of action for this compound require further investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as:

  • Protein Kinases : Inhibition of kinases involved in cancer signaling pathways.
  • Receptors : Modulation of neurotransmitter receptors affecting mood and cognition.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaNotable Features
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideC14H11FN4O2Contains a fluorophenyl group; potential for different biological activity compared to ethoxy group.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideC25H26N4O5Features methoxy substitutions; may enhance solubility and bioavailability.
N-(2,4-Dimethoxyphenyl)-2-(2-Methyl-4-Oxopyrazolo[1,5-a]pyrido[3,2-e]pyrazin-5(4H)-yl)acetamideC20H19N5O4Incorporates dimethoxy groups; could influence pharmacological properties.

Case Studies

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in various therapeutic areas:

  • Anticancer Studies : A study demonstrated that derivatives similar to our compound inhibited tumor growth in xenograft models by targeting specific signaling pathways .
  • Neuropharmacological Research : Another study explored the effects on animal models of depression and anxiety, showing promising results in modulating behavior through receptor interaction .

Q & A

Q. Critical Reaction Conditions :

  • Temperature : Controlled heating (70–100°C) to avoid side reactions.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and core structure. For example, the ethoxyphenyl group shows characteristic peaks at δ 1.35 (triplet, -OCH₂CH₃) and δ 4.05 (quartet, -OCH₂-) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₂N₄O₃: 415.1764) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% by area under the curve) .

Advanced: How can computational modeling optimize reaction pathways for this compound?

Answer:
Integrated computational-experimental frameworks, such as ICReDD’s approach, enhance synthesis design:

  • Quantum Chemical Calculations : Predict reaction energetics and transition states to identify viable pathways .
  • Machine Learning : Train models on existing pyrazolo[1,5-a]pyrazine synthesis data to predict optimal solvent/catalyst combinations .
  • Feedback Loops : Experimental data (e.g., failed reactions) refine computational models, reducing trial-and-error iterations .

Example : Density functional theory (DFT) can model the cyclization step to identify temperature thresholds that minimize byproduct formation.

Advanced: How do structural modifications (e.g., ethoxy vs. chloro substituents) influence biological activity?

Answer:
Comparative structure-activity relationship (SAR) studies highlight substituent effects:

Substituent (R)Biological Activity TrendKey Finding
4-EthoxyphenylEnhanced anti-inflammatory activityElectron-donating groups improve solubility and target binding .
4-ChlorophenylIncreased cytotoxicityElectron-withdrawing groups enhance metabolic stability but reduce selectivity .
3-MethylphenylBalanced pharmacokineticsMethyl groups reduce hepatic clearance compared to bulkier substituents .

Q. Methodology :

  • In Vitro Assays : COX-2 inhibition for anti-inflammatory activity; IC₅₀ values compared across analogs .
  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2) to rationalize activity differences .

Advanced: How should researchers address contradictions in pharmacological data across studies?

Answer:
Contradictions often arise from assay variability or differential metabolite profiles. Strategies include:

Standardized Assays : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages for inflammation) and protocols .

Metabolite Identification : LC-MS/MS to track in vitro/in vivo metabolite formation, which may explain divergent activity .

Dose-Response Curves : Compare EC₅₀ values under consistent conditions to isolate structure-activity trends .

Example : A compound showing high cytotoxicity in one study but low toxicity in another may result from differences in serum protein binding during cell culture .

Basic: What structural features underpin this compound’s potential as a therapeutic agent?

Answer:
Key features include:

  • Pyrazolo[1,5-a]pyrazine Core : Facilitates π-π stacking with biological targets (e.g., kinase active sites) .
  • 4-Ethoxyphenyl Group : Enhances membrane permeability via lipophilic interactions .
  • N-(3-Methylphenyl)acetamide : Balances solubility and metabolic stability by reducing first-pass oxidation .

Validation : X-ray crystallography of analogous compounds confirms binding modes in COX-2 and PI3Kγ .

Advanced: What methodologies are used to evaluate metabolic stability and pharmacokinetics?

Answer:

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .
  • Plasma Protein Binding : Equilibrium dialysis to assess free fraction available for target engagement .
  • In Vivo PK Studies : Administer via IV/PO routes in rodent models; quantify plasma levels via LC-MS/MS .

Example : For this compound, a t₁/₂ >4 hours in human microsomes suggests suitability for oral dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.